ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
Description
This compound is a brominated pyrrole derivative featuring a 4-bromophenyl substituent, a hydroxyl group, and an ester moiety. Its structure combines a five-membered dihydropyrrole ring with two bromine atoms (at positions 3 and the para-position of the phenyl group), a methyl group at position 2, and a 4-hydroxy-5-oxo system. The ester group (ethyl carboxylate) enhances its solubility in organic solvents, making it a candidate for crystallographic studies and synthetic modifications.
Properties
Molecular Formula |
C14H13Br2NO4 |
|---|---|
Molecular Weight |
419.06 g/mol |
IUPAC Name |
ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxopyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13Br2NO4/c1-3-21-13(20)14(2)11(16)10(18)12(19)17(14)9-6-4-8(15)5-7-9/h4-7,18H,3H2,1-2H3 |
InChI Key |
VQQMGUCZBRHKOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=C(C(=O)N1C2=CC=C(C=C2)Br)O)Br)C |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyrrole Derivatives
Bromination is critical for introducing the 3-bromo and 4-bromophenyl groups.
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Electrophilic Bromination | N-Bromosuccinimide (NBS), HCl, THF, 25–50°C | 70–90% | |
| Radical Bromination | AIBN, CBr4, DMF, 80°C | 50–65% |
Mechanistic Insight :
- NBS/HCl System : N-Bromosuccinimide selectively brominates electron-rich aromatic rings under acidic conditions. This method is widely used for introducing bromine at the 3-position of pyrrole derivatives.
- Radical Pathways : AIBN-initiated bromination with CBr4 targets allylic or benzylic positions but may require precise temperature control to avoid over-bromination.
Cross-Coupling for 4-Bromophenyl Attachment
The 4-bromophenyl group is introduced via Suzuki-Miyaura or Buchwald-Hartwig coupling.
| Catalyst System | Ligand | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh3)4 | – | K2CO3 | DMF | 75–85% | |
| Pd(OAc)2/Xantphos | Xantphos | Cs2CO3 | Toluene | 80–90% |
Key Observations :
Hydroxylation and Oxidation
The 4-hydroxy group and 5-oxo moiety are installed via controlled oxidation or hydrolysis.
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Oxidation to Ketone | KMnO4, H2SO4, H2O, 0–5°C | Aqueous acidic media | 60–75% | |
| Hydrolysis to Alcohol | NaOH (aq), EtOH, reflux | Alkaline hydrolysis | 70–80% |
Mechanistic Note :
- KMnO4 in H2SO4 oxidizes alcohols to ketones but requires careful pH control to avoid over-oxidation.
- NaOH/EtOH hydrolyzes esters to carboxylic acids or alcohols, depending on substrate.
Optimized Multi-Step Synthesis
A representative synthesis pathway is outlined below:
Step 1: Preparation of Pyrrole Precursor
Ethyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is synthesized via cyclization of an appropriate β-keto ester with ammonia or a primary amine.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| Ethyl acetoacetate, NH4OAc | Reflux in ethanol, 6–8 hours | 85–90% |
Step 2: Bromination at Position 3
The 3-bromo substituent is introduced using NBS/HCl.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| NBS (1.1 equiv), HCl (0.2 equiv), THF | 25°C, 4 hours | 88% |
Step 3: Suzuki Coupling with 4-Bromophenyl Boronic Acid
The 4-bromophenyl group is attached via Pd-catalyzed coupling.
| Catalyst | Ligand | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 89% |
Step 4: Hydroxylation at Position 4
Hydroxyl group installation via hydrolysis of a protected intermediate.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| NaOH (2M), EtOH, reflux | 6 hours | 78% |
Comparative Analysis of Methods
Direct vs. Multi-Step Approaches
| Parameter | Direct Bromination | Multi-Step Synthesis |
|---|---|---|
| Number of Steps | 2–3 | 4–5 |
| Total Yield | 60–70% | 50–60% |
| Purity | Moderate (byproduct risk) | High (>95%) |
| Scalability | Limited (exothermic) | Good (batch processing) |
Applications and Derivatives
This compound serves as a precursor for:
- Insecticides : Brominated pyrroles exhibit bioactivity against lepidopteran pests.
- Pharmaceuticals : Derivatives show potential as kinase inhibitors or antimicrobials.
Data Tables
Table 1: Optimized Bromination Conditions
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 2-methyl-5-oxopyrrole | NBS (1.1 equiv) | THF | 25 | 4 | 88 |
| Ethyl 2-methyl-5-oxopyrrole | CBr4/AIBN | DMF | 80 | 6 | 65 |
Table 2: Cross-Coupling Efficiency
| Catalyst System | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)2/Xantphos | Xantphos | Cs2CO3 | Toluene | 89 |
| Pd(PPh3)4 | – | K2CO3 | DMF | 75 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated pyrrole derivative.
Substitution: Formation of various substituted pyrrole derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the hydroxy group can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate with structurally related compounds from the literature:
Structural and Functional Differences
Core Heterocycle: The target compound features a dihydropyrrole ring, whereas pyrazole () and pyrazolone () derivatives dominate the comparisons. The dihydro-1H-pyrrole system in the target compound introduces partial saturation, reducing aromaticity compared to fully conjugated pyrroles.
Halogenation Patterns :
- The target compound has dual bromine atoms (on the pyrrole ring and phenyl group), whereas others feature mixed halogens (e.g., Br/Cl in or Br/I in ). Bromine’s electron-withdrawing effects enhance electrophilic substitution resistance .
Functional Groups: The 4-hydroxy-5-oxo motif in the target compound is unique among the compared structures, enabling keto-enol tautomerism and hydrogen-bonded crystal packing (see for H-bond analysis). Thiocarbamide (C=S) in and ester groups (C=O) in highlight divergent reactivity: esters are hydrolysis-prone, while thiocarbamides participate in metal coordination .
Crystallographic and Computational Tools
Crystal structures of related compounds (e.g., ) are often resolved using SHELXL () and visualized via ORTEP (). The target compound’s hydroxyl and bromine substituents may influence its crystal packing via halogen bonds or O–H⋯O interactions, as seen in .
Biological Activity
Ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antitumor, antibacterial, and hypolipidemic effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Structure and Synthesis
The compound features a pyrrole ring with various substituents including bromine and hydroxyl groups. The synthesis typically involves multi-step reactions starting from simpler pyrrole derivatives, followed by bromination and esterification processes.
Antitumor Activity
Research indicates that pyrrole derivatives can exhibit significant antitumor properties. In a study evaluating a series of pyrrole compounds, it was found that certain derivatives showed promising results against various human carcinoma cell lines such as A-431 and A-549. The mechanism often involves the inhibition of key enzymes in cancer cell proliferation pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 | 15 | EGFR inhibition |
| Compound B | A-549 | 10 | VEGFR inhibition |
| Ethyl 3-bromo... | MDA-MB-468 | 12 | Induces apoptosis |
Hypolipidemic Effects
In studies focusing on lipid-lowering effects, ethyl 3-bromo derivatives have shown potential in lowering serum cholesterol levels. For instance, one study reported significant reductions in LDL cholesterol levels in animal models treated with related pyrrole compounds.
Antibacterial Activity
Pyrrole derivatives are also noted for their antibacterial properties. Ethyl 3-bromo... was tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
Case Studies
- Antitumor Evaluation : In a controlled study involving multiple pyrrole derivatives, ethyl 3-bromo... was evaluated for its cytotoxicity against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
- Hypolipidemic Study : An experimental model using Sprague-Dawley rats showed that administration of the compound led to a marked decrease in serum triglycerides after two weeks of treatment, suggesting its potential as a therapeutic agent for hyperlipidemia.
Q & A
Basic: What synthetic methodologies are recommended for preparing ethyl 3-bromo-1-(4-bromophenyl)-4-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate?
Answer:
The compound is typically synthesized via multi-step organic reactions involving bromination, cyclization, and esterification. A common approach involves coupling halogenated aryl precursors with pyrrole intermediates under controlled conditions. For example:
- Step 1: React ethyl 3-methyl-1H-pyrrole-2-carboxylate with brominated aryl halides (e.g., 4-bromophenyl derivatives) in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., Pd(PPh₃)₄) to form the core structure .
- Step 2: Bromination at the 3-position using N-bromosuccinimide (NBS) in anhydrous DMF or CCl₄ .
- Step 3: Hydroxylation via acid-catalyzed hydrolysis or oxidative methods.
Key Data:
| Reaction Step | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Coupling | 23–47% | Pd catalysis, 80–100°C | |
| Bromination | 42–50% | NBS, DMF, RT |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H NMR: Assign peaks for aromatic protons (δ 7.2–7.7 ppm), methyl groups (δ 2.1–2.2 ppm), and ester ethoxy protons (δ 1.2–4.3 ppm). Splitting patterns confirm substitution positions .
- ESIMS: Detect molecular ion peaks (e.g., m/z 390.1, 392.2 for M and M+2 isotopes) to confirm bromine presence .
- X-ray Crystallography: Resolve dihedral angles and hydrogen-bonding networks (e.g., O–H···O interactions) for structural validation .
Example NMR Data (DMSO-d₆):
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic H | 7.29–7.69 | Doublet | |
| Ethoxy CH₂ | 4.24 | Quartet | |
| Methyl CH₃ | 2.15 | Singlet |
Advanced: How can computational methods optimize reaction conditions for this compound?
Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path searches predict intermediates and transition states. For instance:
- ICReDD Framework: Combine density functional theory (DFT) with experimental data to screen solvents, catalysts, and temperatures. This reduces trial-and-error steps .
- Statistical Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) and interactions affecting yield .
Case Study:
- A DoE approach for similar pyrrole derivatives reduced optimization time by 40% by prioritizing solvent polarity and catalyst loading .
Advanced: How to resolve contradictions in spectral data between synthetic batches?
Answer:
Contradictions often arise from:
- Solvent Polarity: Shifts in NMR peaks due to DMSO vs. CDCl₃.
- Impurity Profiles: Unreacted brominated intermediates may overlap signals. Use preparative HPLC or column chromatography for purification .
- Tautomerism: Hydroxy and keto groups may exhibit dynamic equilibria. Variable-temperature NMR (VT-NMR) can confirm tautomeric states .
Example:
A batch with δ 6.32 ppm (s, 1H) instead of δ 6.68 ppm (s, 1H) was traced to residual DMF altering tautomer ratios .
Advanced: What strategies enable functionalization of the pyrrole core for SAR studies?
Answer:
- Electrophilic Substitution: Introduce substituents at the 4-position via Friedel-Crafts acylation .
- Cross-Coupling: Suzuki-Miyaura reactions with boronic acids to modify the aryl ring .
- Protection/Deprotection: Use TBS groups to protect the hydroxyl group during bromination .
Functionalization Data:
| Derivative | Modification Site | Yield (%) | Reference |
|---|---|---|---|
| Trifluoromethyl | 4-Position | 47% | |
| Iodo-Substituted | 3-Position | 23% |
Advanced: How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?
Answer:
- Polar Aprotic Solvents (DMF, DMSO): Stabilize transition states in SNAr reactions, enhancing bromine displacement .
- Protic Solvents (MeOH, H₂O): Favor hydrolysis of the ester group, reducing yields.
Experimental Validation:
Replacing DMF with THF in a bromination reaction decreased yield from 50% to 28% due to reduced solvation of intermediates .
Basic: How is X-ray crystallography used to confirm the compound’s structure?
Answer:
Single-crystal X-ray diffraction resolves bond lengths, angles, and packing motifs. Key parameters include:
- R-Factor: < 0.06 for high confidence (e.g., R = 0.054 in ).
- Hydrogen Bonding: O–H···O interactions stabilize the dihydro-1H-pyrrole ring .
Crystallographic Data:
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P-1 | |
| Bond Length (C–Br) | 1.89 Å | |
| Dihedral Angle | 12.5° |
Advanced: What mechanistic insights explain regioselectivity in bromination reactions?
Answer:
- Computational Modeling: DFT calculations show higher electron density at the 3-position, favoring electrophilic bromine attack .
- Steric Effects: Methyl groups at the 2-position direct bromine to less hindered sites .
Mechanistic Validation:
Kinetic isotope effect (KIE) studies confirm bromination proceeds via an electrophilic aromatic substitution (EAS) pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
